molecular formula C8H14N4 B3027721 3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine CAS No. 1365968-86-0

3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine

Cat. No. B3027721
CAS RN: 1365968-86-0
M. Wt: 166.22
InChI Key: CWUDCTDPJXSRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazolo-pyrimidine compounds are a class of heterocyclic compounds that have been synthesized as potential antiviral and antimicrobial agents . They are synthesized via aromatic nucleophilic substitution of a triazolo-quinoxaline-amine with different amines and triazole-2-thiol .


Synthesis Analysis

The synthesis of triazolo-thiadiazine derivatives involves the reaction of an amino-triazole with active methylene nitriles and their ylidene derivatives . Another method involves the reaction of a bromoacetyl compound with an amino-triazole-thiol in the presence of a catalytic amount of piperidine .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using techniques like 1H NMR (Nuclear Magnetic Resonance) and 13C NMR . For example, the 1H-NMR spectra of some compounds showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .


Chemical Reactions Analysis

Triazolo-pyrimidine derivatives can undergo various chemical reactions. For instance, it has been found that some compounds can isomerize to the thermodynamically more stable pyrazolo-pyrimidine derivative through tandem ring opening and ring closure reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using techniques like IR (Infrared) spectroscopy and NMR . For example, the IR spectra of some compounds showed peaks at 3,375, 3,100 (2NH), 1,701 (C=O) .

Scientific Research Applications

Future Directions

Triazolo-pyrimidine compounds and their derivatives have shown promising results in various biological activities, encouraging further exploration of these compounds as antimicrobial agents . Future research may focus on the development of new biologically active entities for the rational design and development of new target-oriented triazolo-thiadiazine-based drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-6(2)7-10-11-8-9-4-3-5-12(7)8/h6H,3-5H2,1-2H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUDCTDPJXSRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101155223
Record name 1,2,4-Triazolo[4,3-a]pyrimidine, 1,5,6,7-tetrahydro-3-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101155223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1365968-86-0
Record name 1,2,4-Triazolo[4,3-a]pyrimidine, 1,5,6,7-tetrahydro-3-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365968-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-a]pyrimidine, 1,5,6,7-tetrahydro-3-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101155223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine
Reactant of Route 3
3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine
Reactant of Route 4
3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine
Reactant of Route 5
Reactant of Route 5
3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine
Reactant of Route 6
Reactant of Route 6
3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.